(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features both a benzo[b]furan and an indole moiety. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic compounds. The combination of these two moieties in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone typically involves the construction of the benzo[b]furan and indole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the benzo[b]furan ring can be synthesized from o-hydroxyacetophenones through dehydrative cyclization . The indole ring can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis (MWI) to accelerate the reaction and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of bacteria, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds containing the benzo[b]furan moiety, such as psoralen and angelicin, which are used in the treatment of skin diseases.
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which play important roles in biological processes.
Uniqueness
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone is unique due to the combination of both benzo[b]furan and indole moieties in a single molecule. This dual structure allows it to exhibit a broader range of biological activities and interact with multiple targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C17H11NO2 |
---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
1-benzofuran-2-yl(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H11NO2/c19-17(14-9-11-5-1-3-7-13(11)18-14)16-10-12-6-2-4-8-15(12)20-16/h1-10,18H |
InChI-Schlüssel |
NWBGABGOSKEFQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.